molecular formula C23H17BrClN3O3 B3504726 6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504726
M. Wt: 498.8 g/mol
InChI Key: FGNRWBSTOAJMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been widely used in scientific research due to its potential bioactivity. This compound is a quinoline derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may inhibit the production of inflammatory cytokines by suppressing the activity of certain transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, which may make it a potential anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. Additionally, this compound has been shown to have potential anti-inflammatory properties. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on 6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential direction is to study the mechanism of action of this compound in greater detail, in order to better understand its potential use as an anti-cancer or anti-inflammatory agent. Additionally, further research could be conducted to determine the optimal dosage and administration of this compound for potential clinical use. Finally, research could be conducted to identify other potential bioactive compounds that are similar in structure to this compound.

Scientific Research Applications

6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been widely used in scientific research due to its potential bioactivity. This compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

Properties

IUPAC Name

6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O3/c1-30-21-12-20(22(31-2)11-17(21)25)28-23(29)16-10-19(13-5-7-26-8-6-13)27-18-4-3-14(24)9-15(16)18/h3-12H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNRWBSTOAJMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridinyl)-4-quinolinecarboxamide

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